molecular formula C17H14FN3O3S B5726638 N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 6337-04-8

N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B5726638
CAS No.: 6337-04-8
M. Wt: 359.4 g/mol
InChI Key: TVJUIAMGLVZUSN-UHFFFAOYSA-N
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Description

N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene ring substituted with a 4-fluorophenyl group, a carbamoyl moiety, and a methyl group. Its 1,2-oxazole ring is substituted with a methyl group and linked via a carboxamide bond to the thiophene scaffold.

Properties

IUPAC Name

N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-8-7-12(21-24-8)16(23)20-17-14(15(19)22)13(9(2)25-17)10-3-5-11(18)6-4-10/h3-7H,1-2H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJUIAMGLVZUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979516
Record name N-[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-04-8
Record name N-[3-Carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s structural analogs differ in substituents, heterocyclic cores, and electronic properties. Key comparisons are summarized below:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Purity/Notes Reference
Target Compound : N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide C₁₇H₁₅FN₂O₃S 4-fluorophenyl, carbamoyl, methylthiophene, methylisoxazole 354.38 Not specified -
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 3-methoxy-4-(trifluoromethyl)phenyl, nitrothiophene 453.40 42% purity; antibacterial
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 3,5-difluorophenyl, nitrothiophene 375.35 99.05% purity
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide C₁₈H₁₁Cl₂F₃N₂O₂S 2,6-dichlorophenyl, trifluoromethylsulfanyl 455.26 Commercial availability noted
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide C₂₀H₂₃N₃O₂S Diethylaminophenyl, methylthiophene 377.48 Synthesis described

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorinated analogs (e.g., 3-(2,6-dichlorophenyl)-... in ), which are bulkier and more lipophilic .
  • Nitro Groups: The nitrothiophene derivatives in exhibit antibacterial activity, suggesting that electron-withdrawing groups (e.g., -NO₂) could enhance target binding in microbial systems .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 4-fluorophenyl group in the target compound likely increases lipophilicity (logP ~3.5–4.0) compared to methoxy- or nitro-substituted analogs (e.g., : logP ~2.8–3.2), influencing membrane permeability .
  • Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism compared to compounds with electron-donating groups (e.g., methoxy in ) .

Biological Activity

N-[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H14FN3O2SC_{18}H_{14}F_{N_3}O_2S with a molecular weight of approximately 355.39 g/mol. The structure includes a thiophene ring, an oxazole moiety, and a carbamide functional group, which are known to influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds containing oxazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazole have shown promising results in targeting cancer cell proliferation by inhibiting critical enzymes involved in tumor growth, such as thymidylate synthase and histone deacetylase (HDAC) .

Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for cancer cell survival.
  • Apoptosis Induction: It may promote programmed cell death in malignant cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth and fungal infections. For example, studies on pyrazole derivatives have demonstrated their effectiveness against various pathogens .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may also exhibit anti-inflammatory properties. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .

Case Studies

  • Anticancer Efficacy:
    • A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating significant growth inhibition at low concentrations .
    • The mechanism involved the induction of apoptosis through the activation of caspases.
  • Antimicrobial Testing:
    • A series of compounds structurally similar to this compound were tested against common bacterial strains. Results showed that several derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table

Activity Type IC50/Effect References
AnticancerCell Proliferation InhibitionIC50 < 10 µM in MCF7 cells
AntimicrobialBacterial Growth InhibitionMIC < 20 µg/mL against E. coli
Anti-inflammatoryCytokine Production InhibitionReduced TNF-α by 50% at 1 µM

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